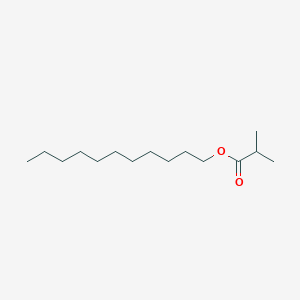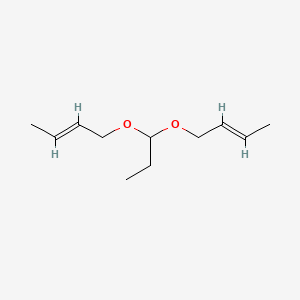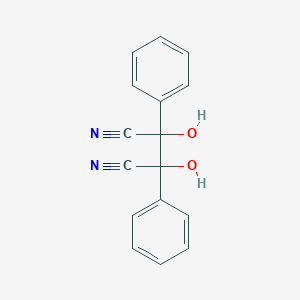
2,3-Dihydroxy-2,3-diphenylbutanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanedinitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining high purity and yield.
化学反应分析
Types of Reactions
2,3-Dihydroxy-2,3-diphenylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学研究应用
2,3-Dihydroxy-2,3-diphenylbutanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The nitrile groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydroxybenzonitrile: Similar structure but lacks the phenyl groups.
2,3-Dihydroxyterephthalaldehyde: Contains aldehyde groups instead of nitrile groups.
2,3-Dihydroxy-2,3-diphenylbutane: Lacks the nitrile groups.
Uniqueness
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is unique due to the presence of both hydroxyl and nitrile groups on a butanedinitrile backbone, combined with phenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
10425-22-6 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-15(19,13-7-3-1-4-8-13)16(20,12-18)14-9-5-2-6-10-14/h1-10,19-20H |
InChI 键 |
AQTOJZGZWFLSIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)(C(C#N)(C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


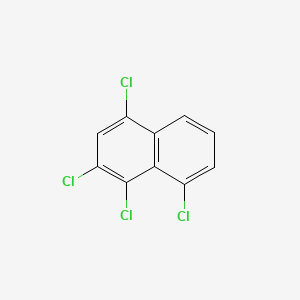

![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
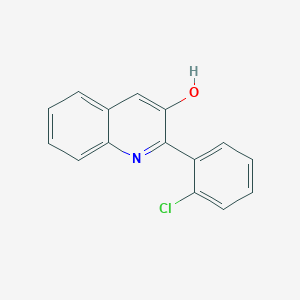

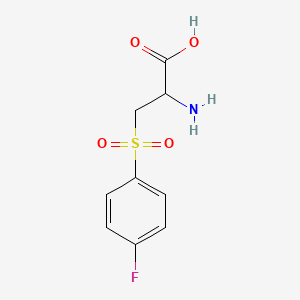
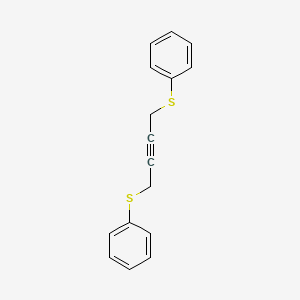
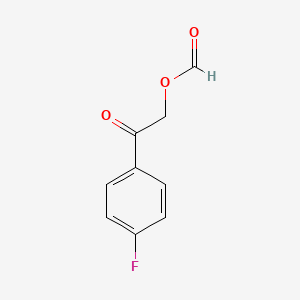

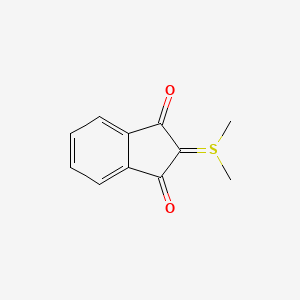
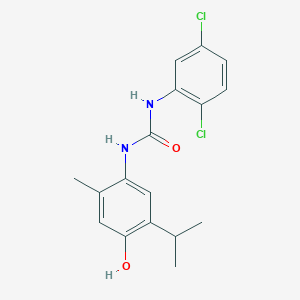
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)
